Cas no 1847-24-1 (Flucloxacillin sodium)

Flucloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is specifically designed to target penicillinase-producing Staphylococcus aureus, making it highly effective against resistant bacterial strains. The sodium salt formulation enhances solubility, allowing for improved bioavailability and rapid absorption upon administration. Flucloxacillin sodium exhibits strong binding affinity to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. Its stability against beta-lactamases ensures reliable activity in infections where other penicillins may fail. Commonly administered orally or intravenously, it is widely used for skin, soft tissue, and systemic staphylococcal infections. The compound demonstrates a favorable pharmacokinetic profile with minimal side effects when used as directed.
Flucloxacillin sodium structure
Flucloxacillin sodium structure
商品名:Flucloxacillin sodium
CAS番号:1847-24-1
MF:C19H16ClFN3NaO5S
メガワット:475.8536
MDL:MFCD01682108
CID:42078
PubChem ID:23667629

Flucloxacillin sodium 化学的及び物理的性質

名前と識別子

    • flucloxacillin sodium
    • Sodium (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • mfi-pc
    • Gulpen
    • NSC 277175
    • FK 900 sodium
    • Flucloxacilli
    • floxapensodium
    • Staphylex Sodiu
    • BRL 2039 sodium
    • Staphylex Sodium
    • floxacillinsodium
    • Floxacillin sodium
    • Floxapen sodium
    • Flucloxacillin sodium salt
    • Floxacillin Na salt
    • Sodium flucloxacillin
    • Monosodium flucloxacillin
    • Stafopen sodium salt
    • Staphylex Sodium salt
    • Floxacillin sodium salt
    • Flucloxacillin-Sodium
    • 05F65O42VK
    • Floxapen (TN)
    • 5-Methyl-3-(2-chloro-6-fluorophenyl)-4-isoxazolylpenicillin sodium
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((3-(2-chloro-6-fluorophenyl)-5-methyl
    • Sodium (2S-(2alpha,5alpha,6beta))-6-(((3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
    • Tox21_110054
    • W-107791
    • D07965
    • (2S,5R,6R)-6-(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,sodium salt
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S,5R,6R)-
    • EINECS 217-428-0
    • HY-A0246A
    • Floxapen
    • sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))-
    • sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • CAS-1847-24-1
    • Flucloxacillin sodium, VETRANAL(TM), analytical standard
    • NSC277175
    • AS-75308
    • A812884
    • DTXSID6045115
    • C73561
    • Flucloxacillin sodium anhydrous
    • UNII-05F65O42VK
    • CS-7130
    • FLUCLOXACILLIN SODIUM [WHO-DD]
    • Q27114512
    • CHEMBL283053
    • 4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLIC ACID, 6-(((3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL)CARBONYL)AMINO)-3,3-DIMETHYL-7-OXO-, SODIUM SALT (2S(2.ALPHA.,5.ALPHA.,6.BETA.))
    • NSC-277175
    • sodium (2S,5R,6R)-6-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • 1847-24-1
    • sodium 6beta-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamido]-2,2-dimethylpenam-3alpha-carboxylate
    • SCHEMBL855084
    • DTXCID4025115
    • Flucloxacillin Sodium, Antibiotic for Culture Media Use Only
    • CCG-269502
    • AKOS015894891
    • BCP07050
    • CHEBI:31615
    • MFCD01682108
    • (2S,5R,6R)-6-[[3-(2-chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; sodium;(2S,5R,6R)-6-(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,sodium salt
    • AC-22672
    • NCGC00014633-01
    • Floxacillin sodium anhydrous
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, (2S,5R,6R)-
    • Flucloxacillin sodium
    • MDL: MFCD01682108
    • インチ: 1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1/t13-,14+,17-;/m1./s1
    • InChIKey: OTEANHMVDHZOPB-SLINCCQESA-M
    • ほほえんだ: ClC1=C([H])C([H])=C([H])C(=C1C1C(=C(C([H])([H])[H])ON=1)C(N([H])[C@]1([H])C(N2[C@@]([H])(C(=O)[O-])C(C([H])([H])[H])(C([H])([H])[H])S[C@@]21[H])=O)=O)F.[Na+]

計算された属性

  • せいみつぶんしりょう: 475.03800
  • どういたいしつりょう: 453.056
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 764
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 141

じっけんとくせい

  • 色と性状: 白色固体
  • 密度みつど: 1.59
  • ゆうかいてん: 176-178°C
  • ふってん: 677℃
  • フラッシュポイント: >110°(230°F)
  • ようかいど: H2O: soluble20mg/mL, clear
  • すいようせい: Soluble in water
  • PSA: 140.87000
  • LogP: 1.68190
  • かんど: Light Sensitive
  • ようかいせい: Soluble in water

Flucloxacillin sodium セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315-H317-H335
  • 警告文: P261-P280
  • 危険物輸送番号:NONH for all modes of transport
  • セキュリティの説明: H303+H313+H333
  • RTECS番号:XH8680000
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Flucloxacillin sodium 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030209-250mg
Flucloxacillin sodium
1847-24-1
250mg
¥2138 2024-05-25
Biosynth
AF23319-100 mg
Flucloxacillin sodium
1847-24-1
100MG
$82.58 2023-01-05
TRC
F419200-50mg
Flucloxacillin Sodium
1847-24-1
50mg
$125.00 2023-05-18
Key Organics Ltd
AS-75308-10MG
sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
1847-24-1 >95%
10mg
£51.00 2025-02-09
Key Organics Ltd
AS-75308-5MG
sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
1847-24-1 >95%
5mg
£42.00 2025-02-09
abcr
AB504310-250 mg
Flucloxacillin sodium; .
1847-24-1
250mg
€148.00 2023-05-18
Chemenu
CM250660-10g
(2S,5R,6R)-6-(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,sodium salt
1847-24-1 95%
10g
$281 2021-08-04
BAI LING WEI Technology Co., Ltd.
DRE-C13696000-250mg
Flucloxacillin sodium
1847-24-1
250mg
¥ 2248 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F64060-5g
(2S,5R,6R)-6-(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,sodium salt
1847-24-1 95%
5g
¥1499.0 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51660-100mg
Flucloxacillin sodium
1847-24-1 98%
100mg
¥587.00 2023-09-07

Flucloxacillin sodium 関連文献

Flucloxacillin sodiumに関する追加情報

Flucloxacillin Sodium: A Comprehensive Overview

Flucloxacillin sodium, also known by its CAS number 1847-24-1, is a widely used antibiotic belonging to the penicillin class. It is primarily employed in the treatment of infections caused by gram-positive bacteria, particularly those resistant to other beta-lactam antibiotics. The compound has gained significant attention in the medical community due to its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains.

The chemical structure of flucloxacillin sodium consists of a beta-lactam ring fused with a thiazolidine ring, which contributes to its potent antibacterial activity. Its mechanism of action involves inhibiting cell wall synthesis in bacteria, leading to cell lysis and death. Recent studies have highlighted the compound's ability to penetrate biofilms, making it particularly effective in treating chronic infections where biofilm formation is a significant challenge.

One of the most notable advancements in the use of flucloxacillin sodium is its application in combination therapies. Researchers have found that combining it with other antibiotics or adjuvants can enhance its efficacy and reduce the likelihood of resistance development. For instance, a 2023 study published in the Journal of Antimicrobial Chemotherapy demonstrated that co-administration with clavulanic acid significantly improved outcomes in patients with complicated skin and soft tissue infections.

In terms of pharmacokinetics, flucloxacillin sodium is rapidly absorbed when administered intravenously or orally, achieving high concentrations in tissues and fluids. Its protein-binding capacity is relatively low, which enhances its ability to reach target sites effectively. However, this also necessitates careful dosing adjustments in patients with renal impairment or those undergoing hemodialysis.

The safety profile of flucloxacillin sodium is generally favorable, though it may cause mild to moderate adverse effects such as gastrointestinal disturbances and hypersensitivity reactions in some individuals. Recent clinical trials have focused on minimizing these side effects through optimized dosing regimens and patient-specific treatment plans.

Looking ahead, ongoing research aims to explore the potential of flucloxacillin sodium in treating emerging bacterial threats, including those resistant to multiple antibiotics. Collaborative efforts between pharmaceutical companies and academic institutions are paving the way for innovative formulations and delivery systems that could further enhance its therapeutic utility.

In conclusion, flucloxacillin sodium remains a cornerstone in antimicrobial therapy due to its broad spectrum of activity and adaptability across various clinical settings. As new research continues to uncover its full potential, it is poised to play an even greater role in combating antibiotic resistance and improving patient outcomes worldwide.

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